An In-Depth Technical Guide to the Synthesis and Characterization of 7-Oxa-1-azaspiro[4.4]nonane
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Oxa-1-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic scaffold, 7-Oxa-1-azaspiro[4.4]nonane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines plausible synthetic strategies and predicted characterization data based on established chemical principles and reported procedures for analogous structures.
Introduction
7-Oxa-1-azaspiro[4.4]nonane is a spirocyclic compound featuring a tetrahydrofuran ring fused to a pyrrolidine ring at the 3-position of the tetrahydrofuran and the 2-position of the pyrrolidine. Its unique three-dimensional structure and the presence of both an ether and a secondary amine functionality make it an attractive scaffold for medicinal chemistry and drug discovery. Spirocyclic systems are of increasing interest in drug development as they can offer improved metabolic stability, receptor-binding affinity, and novel intellectual property. This guide details hypothetical, yet scientifically grounded, synthetic pathways and expected analytical data for this promising molecule.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of 7-Oxa-1-azaspiro[4.4]nonane is presented below. These values are computationally derived and provide a preliminary assessment of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | - |
| Molecular Weight | 127.18 g/mol | - |
| XlogP (predicted) | -0.2 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 0 | - |
Proposed Synthetic Routes
Two plausible synthetic routes for 7-Oxa-1-azaspiro[4.4]nonane are proposed, starting from commercially available precursors.
Route 1: Reductive Amination of 3-Ketotetrahydrofuran with a Protected Aminoacetaldehyde Equivalent followed by Cyclization
This route utilizes the readily available 3-ketotetrahydrofuran and builds the pyrrolidine ring in a stepwise fashion.
Caption: Proposed synthesis of 7-Oxa-1-azaspiro[4.4]nonane via reductive amination.
Experimental Protocol:
Step 1: Synthesis of N-(2,2-diethoxyethyl)tetrahydrofuran-3-amine
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To a solution of 3-ketotetrahydrofuran (1.0 eq) in dichloromethane (DCM, 0.2 M) is added aminoacetaldehyde diethyl acetal (1.1 eq).
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The mixture is stirred at room temperature for 30 minutes.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
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The reaction is stirred at room temperature for 18 hours and monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
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The layers are separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford N-(2,2-diethoxyethyl)tetrahydrofuran-3-amine.
Step 2: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane
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The N-(2,2-diethoxyethyl)tetrahydrofuran-3-amine (1.0 eq) from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (2:1, 0.1 M).
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The mixture is stirred at 40 °C for 4 hours to facilitate the deprotection of the acetal to the corresponding aldehyde.
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The reaction mixture is cooled to 0 °C, and the pH is adjusted to ~5 with a suitable base (e.g., sodium acetate).
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Sodium cyanoborohydride (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 24 hours.
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The reaction is quenched by the addition of 1 M aqueous NaOH until basic.
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The product is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by distillation or column chromatography to yield 7-Oxa-1-azaspiro[4.4]nonane.
Route 2: 1,3-Dipolar Cycloaddition Approach
This route involves the [3+2] cycloaddition of an azomethine ylide generated in situ with an exocyclic methylene precursor derived from 3-ketotetrahydrofuran.
Caption: Proposed synthesis of 7-Oxa-1-azaspiro[4.4]nonane via 1,3-dipolar cycloaddition.
Experimental Protocol:
Step 1: Synthesis of 3-Methylenetetrahydrofuran
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To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq).
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The resulting ylide solution is stirred at 0 °C for 30 minutes.
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A solution of 3-ketotetrahydrofuran (1.0 eq) in anhydrous THF is added dropwise.
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The reaction is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched with water, and the product is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried, and concentrated carefully due to the volatility of the product.
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Purification by distillation under reduced pressure affords 3-methylenetetrahydrofuran.
Step 2: Synthesis of N-benzyl-7-oxa-1-azaspiro[4.4]nonane
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A solution of 3-methylenetetrahydrofuran (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in a suitable solvent like toluene is prepared.
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A catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) is added.
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The mixture is heated to reflux (or heated in a microwave reactor) and the reaction progress is monitored by TLC or GC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is purified by column chromatography to yield N-benzyl-7-oxa-1-azaspiro[4.4]nonane.
Step 3: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane
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N-benzyl-7-oxa-1-azaspiro[4.4]nonane (1.0 eq) is dissolved in methanol or ethanol.
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A catalytic amount of palladium on carbon (10 wt. %) is added.
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The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) for 24 hours.
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The catalyst is removed by filtration through a pad of Celite.
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The filtrate is concentrated under reduced pressure to give 7-Oxa-1-azaspiro[4.4]nonane.
Predicted Characterization Data
The following table summarizes the predicted spectral data for 7-Oxa-1-azaspiro[4.4]nonane. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.8-4.0 (m, 2H, -O-CH₂-), 3.6-3.8 (m, 2H, -O-CH₂-), 2.9-3.2 (m, 2H, -N-CH₂-), 2.0-2.2 (m, 1H, NH), 1.8-2.0 (m, 2H, -CH₂-), 1.6-1.8 (m, 4H, -CH₂-CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~70 (-O-CH₂-), ~65 (spiro-C), ~50 (-N-CH₂-), ~45 (-N-CH₂-), ~35 (-CH₂-), ~25 (-CH₂-). |
| IR (thin film, cm⁻¹) | ν: ~3300 (N-H stretch), 2950-2850 (C-H stretch), ~1100 (C-O stretch). |
| Mass Spec. (EI) | m/z (%): 127 (M⁺), and other fragmentation patterns. |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 7-Oxa-1-azaspiro[4.4]nonane. While direct experimental procedures are not yet widely reported, the proposed synthetic routes, based on well-established organic chemistry principles, offer viable pathways for its preparation. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this novel heterocyclic compound. The unique structural features of 7-Oxa-1-azaspiro[4.4]nonane warrant further investigation into its potential applications, particularly in the field of medicinal chemistry.
